Heterocyclic Core Replacement: Thiazole (Masitinib Pathway) vs. Pyrimidine (Imatinib Pathway) and the Consequence for c-KIT Mutant Sensitivity
The target compound serves as the direct precursor to masitinib, whose thiazole core confers a distinct kinase inhibition profile compared to the pyrimidine-core imatinib derived from CAS 152460-09-8. Masitinib inhibits recombinant wild-type c-KIT with an IC50 of 200 ± 40 nM, while imatinib tested under identical conditions yields an IC50 of 470 ± 120 nM, representing a 2.35-fold potency advantage for the thiazole-based inhibitor [1]. More critically, masitinib retains potent activity against the imatinib-resistant KIT D816V mutant (IC50 = 5.0 ± 2.0 µM in cellular assays; 3.0 ± 0.1 µM against recombinant D814V equivalent), a property inherently linked to the aminothiazole hinge-binding motif [1]. This differential is directly attributable to the thiazole-pyridine geometry present in the target compound's core structure, as confirmed by co-crystal structure analysis showing distinct hydrogen-bonding interactions with His163 and His164 in the KIT kinase domain [2].
| Evidence Dimension | Kinase inhibitory potency against recombinant wild-type c-KIT (masitinib derived from target compound vs. imatinib derived from pyrimidine analog CAS 152460-09-8) |
|---|---|
| Target Compound Data | IC50 = 200 ± 40 nM (masitinib, thiazole core) |
| Comparator Or Baseline | IC50 = 470 ± 120 nM (imatinib, pyrimidine core, derived from N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) |
| Quantified Difference | 2.35-fold greater potency for the thiazole-derived inhibitor; retained activity against KIT D816V mutant (IC50 = 5.0 ± 2.0 µM cellular) whereas imatinib is clinically ineffective against this mutant |
| Conditions | In vitro recombinant human wild-type KIT kinase assay; Ba/F3 cellular proliferation assays expressing human or mouse KIT |
Why This Matters
For procurement decisions in kinase-targeted drug discovery, the thiazole core intermediate enables access to chemical matter effective against clinically relevant imatinib-resistant KIT mutations, which the pyrimidine intermediate cannot provide.
- [1] Dubreuil P, Letard S, Ciufolini M, et al. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT. PLoS ONE, 2009, 4(9): e7258. Table 1 and Figures 1B, 3A, 3C. View Source
- [2] Development of Masitinib Derivatives with Enhanced Mpro Ligand Efficiency and Reduced Cytotoxicity. Semantic Scholar, 2023. Describes His163 and His164 hydrogen-bond interactions with the aminothiazole ring. View Source
